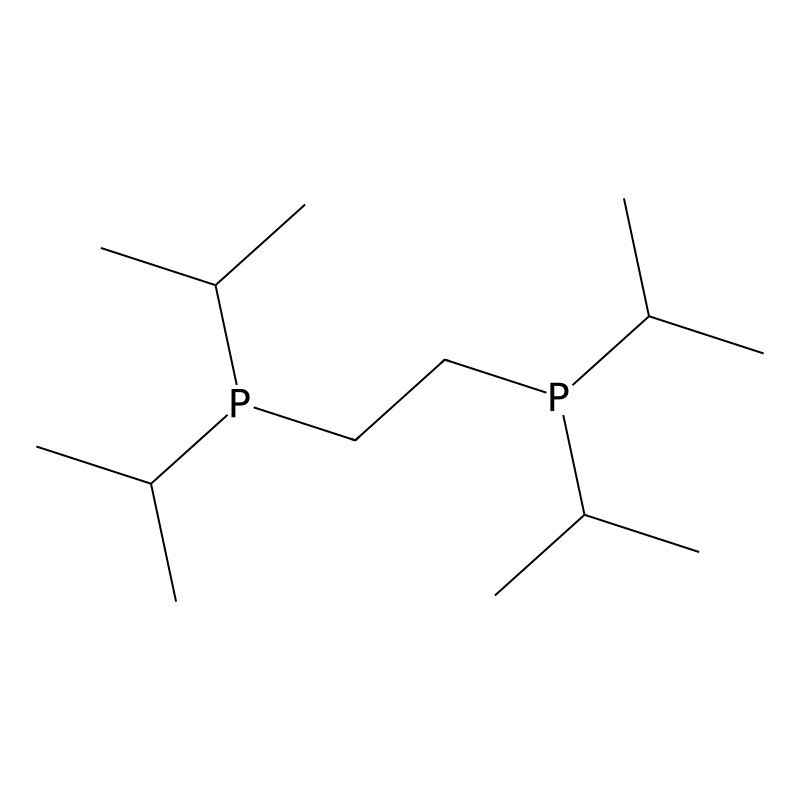

1,2-Bis(diisopropylphosphino)ethane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Coordination Chemistry

1,2-Bis(diisopropylphosphino)ethane (dippe) is a commonly used bidentate ligand in coordination chemistry . This compound is similar to the ligand 1,2-bis(diphenylphosphino)ethane (dppe), with the substitution of isopropyl groups for phenyl groups .

Synthesis of trans-[Mo(N2)2(dippe)2]

In a study, the reduction of [MoCl3(thf)3] (thf = tetrahydrofuran) with sodium dispersion or sodium amalgam in the presence of dinitrogen and 1,2-bis(diisopropylphosphino)ethane (dippe) gave low, but reproducible, yields of the bis(dinitrogen) complex trans-[Mo(N2)2(dippe)2] . This complex reacted very slowly with H2 to yield the known tetrahydride [MoH4(dippe)2], which is more conveniently prepared by reaction of [MoCl4(MeCN)2] with dippe and Na[BH4] .

Catalyst for Radical Polymerization of Methacrylates

Dippe can be used as a catalyst for the radical polymerization of methacrylates . This process involves the formation of polymers through the reaction of methacrylate monomers, with dippe acting as a catalyst to speed up the reaction .

Asymmetric Allylic Alkylations

Dippe can also be used in asymmetric allylic alkylations . This is a type of chemical reaction where an alkyl group is added to an allylic substrate in an enantioselective manner . The use of dippe can help control the stereochemistry of the reaction .

Hydroformylation of Dihydromyrcenol and Epoxides

Another application of dippe is in the hydroformylation of dihydromyrcenol and epoxides . Hydroformylation is a process that involves the addition of a formyl group and a hydrogen atom to a carbon-carbon double bond . This reaction is often used in the industrial production of aldehydes .

Reactant for Wittig-Horner Olefination of Aldehydes

Dippe can be used as a reactant in the Wittig-Horner olefination of aldehydes . This reaction involves the conversion of an aldehyde or ketone to an alkene through the reaction with a phosphonate anion .

Ligand in Coordination Chemistry

Dippe is a commonly used bidentate ligand in coordination chemistry . This compound is similar to the ligand 1,2-bis(diphenylphosphino)ethane (dppe), with the substitution of isopropyl groups for phenyl groups .

Catalyst in Palladium Chemistry

Dippe can be used as a catalyst in palladium chemistry . It can also be used with other transition metals such as nickel or iridium .

Replacement for Triphenylphosphine in Mitsunobu or Staudinger Reactions

Dippe can make a useful replacement for triphenylphosphine in reactions such as Mitsunobu or Staudinger reactions .

Reactant in 2-(Diisopropylphosphino)ethylphosphine Synthesis

Dippe can be used as a reactant in the synthesis of 2-(Diisopropylphosphino)ethylphosphine .

Reactant in 1,2-Ethanediylbis(diisopropylphosphine) Synthesis

Dippe can also be used as a reactant in the synthesis of 1,2-Ethanediylbis(diisopropylphosphine) .

1,2-Bis(diisopropylphosphino)ethane is an organophosphorus compound characterized by its bidentate ligand properties, commonly used in coordination chemistry. Its chemical formula is , and it features two diisopropylphosphino groups attached to a central ethane backbone. This compound is recognized for its ability to form stable complexes with various metal ions, making it valuable in catalysis and materials science .

- Coordination Complex Formation: It readily forms coordination complexes with transition metals, which can exhibit various geometries depending on the metal and the ligands involved.

- Oxidation: Treatment with oxidizing agents can convert the phosphine groups into phosphine oxides, enhancing the compound's reactivity and stability in certain applications .

- Hydrolysis: Under hydrolytic conditions, it can yield secondary phosphines, which may further react to form more complex structures .

Several methods exist for synthesizing 1,2-bis(diisopropylphosphino)ethane:

- Alkylation of Phosphines: A common synthetic route involves the alkylation of diisopropylphosphine with 1,2-dichloroethane. This reaction typically yields the desired ligand in good yields.

- Phosphination Reactions: Alternative methods include direct phosphination techniques that utilize phosphorus halides or other phosphorus sources to generate the bis(phosphine) structure .

1,2-Bis(diisopropylphosphino)ethane finds applications in various fields:

- Catalysis: It is widely used as a ligand in homogeneous catalysis, particularly in reactions involving transition metals such as palladium and nickel.

- Materials Science: The compound is utilized in the development of advanced materials due to its ability to stabilize metal centers and enhance material properties .

- Organometallic Chemistry: It serves as a crucial component in synthesizing organometallic complexes that have specific electronic and steric properties.

Interaction studies involving 1,2-bis(diisopropylphosphino)ethane focus on its coordination behavior with various metal ions. These studies reveal that the compound can stabilize low-coordinate metal complexes and facilitate catalytic processes. For example, nickel complexes formed with this ligand demonstrate unique reactivity patterns that are essential for developing new catalytic systems .

1,2-Bis(diisopropylphosphino)ethane shares structural similarities with several other bidentate ligands. Here are some comparable compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1,2-Bis(diphenylphosphino)ethane | Two phenyl groups instead of isopropyl | Known for its stability and use in various catalytic cycles |

| 1,2-Bis(dicyclohexylphosphino)ethane | Two cyclohexyl groups | Offers different steric effects compared to diisopropyl |

| 1,2-Bis(diphenylarsino)ethane | Contains arsenic instead of phosphorus | Exhibits distinct electronic properties due to arsenic |

| 1,2-Bis(dialkylphosphino)ethane | Varies by alkyl group (e.g., methyl or ethyl) | Alters solubility and reactivity based on alkyl chain length |

The uniqueness of 1,2-bis(diisopropylphosphino)ethane lies in its bulky isopropyl groups which provide enhanced steric hindrance compared to other ligands. This steric bulk can influence the reactivity and selectivity of metal complexes formed with this ligand, making it particularly useful in specific catalytic applications where sterics play a critical role .

Industrial Synthesis Pathways

Industrial synthesis of 1,2-bis(diisopropylphosphino)ethane relies primarily on scalable methodologies that can accommodate large-scale production requirements while maintaining economic viability [1]. The most promising industrial approach involves electro-thermal synthesis pathways that utilize white phosphorus as the primary feedstock [1]. This methodology begins with an electrooxidation step that generates stable trivalent phosphorus transfer reagents, which are subsequently converted thermochemically into various high-value organophosphorus compounds including 1,2-bis(diisopropylphosphino)ethane [1].

The electro-thermal process employs hexafluoroisopropanol as the nucleophile in conjunction with an optimized tetrabutylammonium iodide-4-dimethylaminopyridine adduct catalytic system [1]. This approach demonstrates exceptional scalability, supporting high current densities and achieving production scales exceeding one hundred grams without yield deterioration [1]. The process maintains compatibility with fluctuating renewable electricity sources, making it environmentally sustainable for industrial implementation [1].

An alternative industrial pathway involves the controlled reaction of phosphorus trichloride with organometallic reagents, specifically targeting the synthesis of symmetrical tertiary phosphines [2]. This methodology requires careful temperature control and precise stoichiometric ratios to prevent over-alkylation and ensure consistent product quality [2]. The industrial viability of this approach depends heavily on the availability and cost of high-purity organometallic precursors [2].

| Industrial Method | Feedstock | Operating Conditions | Typical Yield (%) | Scale Capacity |

|---|---|---|---|---|

| Electro-thermal synthesis | White phosphorus | Electrooxidation followed by thermal conversion | 70-75 | 100+ grams |

| Phosphorus trichloride route | Phosphorus trichloride + organometallics | Controlled temperature, inert atmosphere | 65-80 | Multi-kilogram |

| Grignard-based synthesis | Alkyl halides + magnesium | Reflux conditions, anhydrous solvents | 50-70 | Pilot scale |

Laboratory-Scale Preparation Techniques

Laboratory synthesis of 1,2-bis(diisopropylphosphino)ethane encompasses several well-established methodologies, each offering distinct advantages for specific research applications [3]. The sodium aluminum hydride and sodium hydride reduction protocol represents one of the most reliable laboratory approaches [3]. This method begins with the preparation of 1,2-bis(dimethylphosphoryl)ethane through reaction of diethyl phosphite with methylmagnesium chloride, followed by treatment with 1,2-dichloroethane [3].

The reduction procedure requires activation of sodium hydride through treatment with lithium aluminum hydride solution, followed by addition of sodium aluminum hydride at negative seventy-eight degrees Celsius [3]. The 1,2-bis(dimethylphosphoryl)ethane precursor is then introduced as a suspension in tetrahydrofuran, resulting in immediate reaction with accompanying gas evolution [3]. The reaction mixture is allowed to warm to room temperature and stirred for one hour before filtration and extraction with pentane [3].

Grignard reagent methodologies provide an alternative laboratory approach, particularly effective for the synthesis of mixed arylalkyl tertiary phosphines [4]. The preparation involves the reaction of diisopropylmagnesium bromide with dichlorophenylphosphine in tetrahydrofuran at negative ten degrees Celsius [4]. This method demonstrates superior performance with aromatic Grignard reagents compared to aliphatic variants, achieving yields ranging from forty-six to seventy-six percent [4].

Phase transfer phosphine reagent methods offer enhanced selectivity for nucleophilic phosphorus-carbon bond formation [5]. These reactions proceed rapidly at room temperature with high stereoselectivity and yields exceeding ninety-five percent purity following aqueous washing [5]. The methodology employs sodium bis(trimethylsilyl)amide as the base, which uniquely facilitates clean deprotonation of secondary phosphine oxides to their respective phosphinite anions [5].

Recent developments in mechanochemical synthesis have introduced ball milling techniques for phosphine oxide deoxygenation [6]. This approach utilizes hydrosilane reagents in the presence of phosphoric acid additives, achieving complete conversion within thirty minutes at one hundred twenty degrees Celsius [6]. The mechanochemical method eliminates the requirement for organic solvents and operates effectively under ambient atmospheric conditions [6].

Purification and Isolation Protocols

Purification of 1,2-bis(diisopropylphosphino)ethane requires specialized protocols that account for the compound's sensitivity to oxidation and moisture [7]. Standard purification begins with distillation under reduced pressure, typically employing temperatures between sixty to eighty degrees Celsius at pressures ranging from ten to twenty millimeters of mercury [8]. The distillation apparatus must be thoroughly dried and maintained under inert atmosphere throughout the procedure [8].

Crystallization from pentane represents the preferred isolation technique for high-purity samples [8]. The crude product is dissolved in minimal pentane at room temperature, followed by cooling to negative twenty degrees Celsius to induce crystal formation [8]. Multiple recrystallization cycles may be necessary to achieve the desired purity levels, particularly for applications requiring coordination chemistry or catalytic studies [8].

Silica gel chromatography provides an alternative purification approach when distillation proves inadequate [9]. The chromatographic separation employs degassed solvents under inert atmosphere, with typical eluent systems comprising hexane-ethyl acetate mixtures [9]. Column preparation requires pre-treatment with triethylamine to neutralize acidic sites that could catalyze phosphine decomposition [9].

Sublimation under vacuum offers the highest purity levels for analytical applications [10]. The sublimation apparatus operates at temperatures between forty to sixty degrees Celsius under pressures below one millimeter of mercury [10]. This technique effectively removes trace impurities while minimizing thermal decomposition, provided that residence times are kept minimal [10].

Advanced purification protocols incorporate trimethylphosphine-mediated deprotection for phosphine-borane complexes [10]. The procedure employs cyclopentyl methyl ether as solvent with chromatographic silica gel additions equal to the borane mass [10]. Heating at one hundred degrees Celsius for twelve hours under argon atmosphere achieves complete conversion with no requirement for additional purification [10].

| Purification Method | Operating Conditions | Purity Achieved (%) | Yield Recovery (%) |

|---|---|---|---|

| Vacuum distillation | 60-80°C, 10-20 mmHg | 95-98 | 80-90 |

| Pentane crystallization | -20°C, inert atmosphere | 98-99 | 70-85 |

| Silica gel chromatography | Degassed solvents, N₂ | 96-98 | 75-88 |

| Vacuum sublimation | 40-60°C, <1 mmHg | 99+ | 65-80 |

1,2-Bis(diisopropylphosphino)ethane exhibits well-defined crystallographic properties when incorporated into metal complexes. Single-crystal X-ray diffraction studies of nickel(II) complexes containing this ligand reveal an orthorhombic crystal system with space group P2₁2₁2₁ [1] [2] [3]. The unit cell parameters demonstrate dimensions of a = 9.0690(3) Å, b = 14.8325(4) Å, and c = 20.1784(7) Å, with a volume of 2714.32(15) ų and Z = 4 formula units per unit cell [1] [2] [3].

The bonding geometry of 1,2-bis(diisopropylphosphino)ethane in metal complexes displays characteristic bidentate chelation patterns. In nickel(II) complexes, the compound coordinates through both phosphorus atoms, establishing Ni-P bond distances of 2.1729(14) Å and 2.1631(14) Å [1] [2] [3]. The P-Ni-P bite angle measures 87.95(5)°, indicating a constrained five-membered chelate ring formation [1] [2] [3]. This bite angle falls within the typical range for ethane-bridged diphosphine ligands and demonstrates the geometric constraints imposed by the ethylene backbone.

The coordination environment around the metal center adopts a distorted square-planar geometry, as quantified by the geometry index τ₄ = 0.195, where τ₄ = 0 represents an ideal square-planar arrangement [1] [2] [3]. The distortion from ideal geometry arises from the chelating nature of the ligand and steric interactions between the bulky isopropyl substituents [1] [2] [3]. The molecular structure shows that the isopropyl groups adopt conformations that minimize steric repulsion while maintaining optimal orbital overlap with the metal center.

Crystal packing analysis reveals intermolecular hydrogen-bonding interactions involving the isopropyl C-H groups as donors and electronegative atoms as acceptors [1] [2] [3]. These weak interactions contribute to the overall crystal stability and demonstrate the role of secondary bonding forces in determining solid-state structures. The crystal structure displays C-H⋯O and C-H⋯F hydrogen-bonding interactions with distances ranging from 3.210(6) Å to 3.435(8) Å [1] [2] [3].

Spectroscopic Profiles (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance Spectroscopy

Phosphorus-31 nuclear magnetic resonance spectroscopy provides the most diagnostic characterization tool for 1,2-bis(diisopropylphosphino)ethane. Free ligand exhibits ³¹P chemical shifts typically ranging from 83-85 parts per million in deuterated benzene or chloroform solutions [4] [5] [6]. Upon coordination to metal centers, the phosphorus resonances shift significantly downfield to approximately 85-102 parts per million, reflecting the electronic changes associated with metal-phosphorus bond formation [4] [5] [6].

Proton nuclear magnetic resonance spectroscopy reveals characteristic multipicity patterns for the isopropyl substituents. The P-CHMe₂ protons appear as complex multiplets between 1.99-2.08 parts per million, while the methyl groups of the isopropyl substituents show overlapping signals between 1.02-1.49 parts per million [5] [6]. The ethylene backbone protons (P-CH₂-CH₂-P) typically resonate between 0.94-0.96 parts per million as multipets due to phosphorus-proton coupling [5] [6].

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through characteristic chemical shift patterns. The P-CHMe₂ carbons appear as triplets at approximately 26.7 parts per million due to coupling with two equivalent phosphorus nuclei [5] [6]. The methyl carbons of the isopropyl groups exhibit chemical shifts between 18.8-22.0 parts per million, appearing as triplet of doublets or singlets depending on the specific carbon environment [5] [6].

Infrared Spectroscopy

Infrared spectroscopy of 1,2-bis(diisopropylphosphino)ethane reveals characteristic vibrational modes associated with the phosphine functional groups and alkyl substituents. The compound exhibits C-H stretching vibrations in the range 2800-3000 wavenumbers, corresponding to the methyl and methylene groups of the isopropyl and ethylene moieties [7] [8] [9]. P-C stretching vibrations appear in the region 700-800 wavenumbers, while C-C stretching modes occur around 1000-1200 wavenumbers [7] [8] [9].

The absence of P-H stretching vibrations in the 2200-2400 wavenumber region confirms the tertiary nature of the phosphine centers [7] [8] [9]. Deformation modes of the isopropyl groups contribute to the complex pattern observed in the fingerprint region below 1500 wavenumbers [7] [8] [9]. Upon coordination to metal centers, subtle shifts in the P-C stretching frequencies provide evidence for electronic changes at the phosphorus atoms.

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy of 1,2-bis(diisopropylphosphino)ethane shows absorption primarily in the ultraviolet region due to σ → σ* transitions associated with the P-C bonds [10] [11]. The compound exhibits limited absorption in the visible region, consistent with its colorless to pale yellow appearance [10] [11]. Electronic transitions involving phosphorus lone pair electrons occur at higher energies, typically below 300 nanometers [10] [11].

Metal complexes containing 1,2-bis(diisopropylphosphino)ethane display additional absorption features arising from metal-to-ligand charge transfer and d-d transitions [10] [11]. These electronic transitions provide valuable information about the metal-ligand bonding interactions and the electronic structure of the coordination compounds [10] [11].

Electronic Configuration and Donor-Acceptor Properties

1,2-Bis(diisopropylphosphino)ethane functions primarily as a strong σ-donor ligand with minimal π-acceptor capabilities [13] [14]. The phosphorus atoms possess lone pairs of electrons in sp³ hybrid orbitals that overlap effectively with vacant metal orbitals to form strong σ-bonds [13] [14]. The electron-donating isopropyl substituents enhance the basicity of the phosphorus centers compared to phenyl-substituted analogues, making the compound an excellent donor ligand for electron-deficient metal centers.

The electronic configuration of the phosphorus atoms involves three P-C σ-bonds and one lone pair, arranged in a distorted tetrahedral geometry around each phosphorus center [13] [14]. The C-P-C bond angles deviate from the ideal tetrahedral angle due to the presence of the lone pair and steric interactions between the bulky isopropyl groups [13] [14]. These electronic and steric factors influence the coordination behavior and metal-ligand bond strengths.

Computational studies indicate that 1,2-bis(diisopropylphosphino)ethane exhibits strong σ-donor properties with limited π-back-bonding capabilities [13] [14]. The absence of low-lying π* orbitals on the isopropyl groups eliminates significant π-acceptor behavior, distinguishing this ligand from aromatic phosphines that can engage in π-back-bonding with electron-rich metal centers [13] [14]. This electronic characteristic makes the compound particularly suitable for stabilizing low-oxidation-state metal complexes through strong σ-donation.

The donor strength of 1,2-bis(diisopropylphosphino)ethane can be quantified through various electronic parameters, including the Tolman electronic parameter and infrared stretching frequencies of metal carbonyl complexes [13] [14]. These measurements consistently demonstrate the strong electron-donating nature of the ligand and its ability to stabilize metal centers through effective σ-bonding interactions.

Steric Parameters and Cone Angle Calculations

The steric properties of 1,2-bis(diisopropylphosphino)ethane play a crucial role in determining its coordination behavior and catalytic applications. Cone angle calculations, based on the Tolman model, estimate values ranging from 193-204 degrees for each phosphorus center [15] [16] [17]. These calculations consider the three-dimensional space occupied by the isopropyl substituents when the ligand coordinates to a metal center at the standard distance of 2.28 Å [15] [16] [17].

Computational analysis using the buried volume (%Vbur) method provides complementary steric information, with calculated values ranging from 37.1-42.3% depending on the specific metal complex and coordination environment [16]. The %Vbur parameter quantifies the percentage of space occupied by the ligand within a sphere of defined radius centered on the metal atom [16]. These calculations demonstrate that 1,2-bis(diisopropylphosphino)ethane exhibits significant steric bulk, comparable to other bulky phosphine ligands used in catalysis.

The bite angle of 1,2-bis(diisopropylphosphino)ethane, measured as the P-M-P angle in metal complexes, typically ranges from 83-88 degrees [15] [17] [18]. This bite angle reflects the geometric constraints imposed by the ethylene bridge and influences the types of metal complexes that can be formed [15] [17] [18]. The relatively acute bite angle favors the formation of five-membered chelate rings and can influence the electronic properties of the metal center through geometric effects.

Steric maps and three-dimensional molecular models reveal that the isopropyl groups create a sterically demanding environment around the metal center, which can influence substrate access and product release in catalytic processes [15] [16] [17]. The orientation of the isopropyl groups relative to the metal center affects the available coordination sites and can control the regioselectivity and stereoselectivity of catalytic transformations.